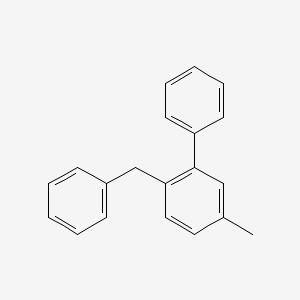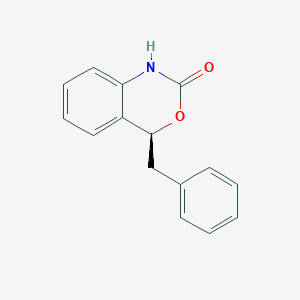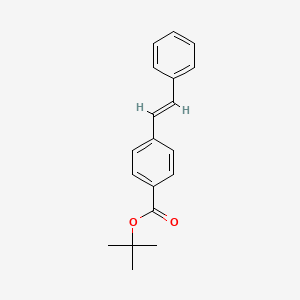
2-Benzyl-5-methyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-5-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of a benzyl group and a methyl group on the biphenyl structure makes this compound unique. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5-methyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This method is favored for its mild reaction conditions and high yield.
Industrial Production Methods: In industrial settings, the production of 2-Benzyl-5-methyl-1,1’-biphenyl often involves large-scale Suzuki-Miyaura coupling reactions. The reaction is typically carried out in the presence of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired biphenyl compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-Benzyl-5-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding biphenyl ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced biphenyl derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur on the benzene rings of the biphenyl structure.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Biphenyl ketones and carboxylic acids.
Reduction: Reduced biphenyl derivatives.
Substitution: Nitro and halogenated biphenyl compounds.
Aplicaciones Científicas De Investigación
2-Benzyl-5-methyl-1,1’-biphenyl has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Benzyl-5-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-Benzyl-5-methyl-1,1’-biphenyl can be compared with other biphenyl derivatives, such as:
2-Methyl-1,1’-biphenyl: Lacks the benzyl group, resulting in different chemical properties and applications.
2-Benzyl-1,1’-biphenyl: Similar structure but without the methyl group, leading to variations in reactivity and biological activity.
5-Methyl-1,1’-biphenyl:
The presence of both benzyl and methyl groups in 2-Benzyl-5-methyl-1,1’-biphenyl makes it unique, providing distinct chemical and biological properties that are not observed in its analogs.
Propiedades
Número CAS |
917774-35-7 |
|---|---|
Fórmula molecular |
C20H18 |
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
1-benzyl-4-methyl-2-phenylbenzene |
InChI |
InChI=1S/C20H18/c1-16-12-13-19(15-17-8-4-2-5-9-17)20(14-16)18-10-6-3-7-11-18/h2-14H,15H2,1H3 |
Clave InChI |
QVYHVNKAWZGHGP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-(Dimethylamino)ethoxy]-2-methylpropan-2-ol](/img/structure/B14186145.png)

![2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid](/img/structure/B14186152.png)
![1-(4-{2-[Methyl(phenyl)amino]anilino}piperidin-1-yl)ethan-1-one](/img/structure/B14186154.png)
![[(Dimethoxyphosphoryl)oxy]methyl prop-2-enoate](/img/structure/B14186165.png)




![(2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]octanamide](/img/structure/B14186199.png)
